N-[(1-adamantylamino)carbonyl]valine
Overview
Description
N-[(1-adamantylamino)carbonyl]valine is a compound that features an adamantane moiety linked to a valine residue through a carbamoyl group. Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity. The incorporation of valine, an essential amino acid, adds to the compound’s potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-adamantylamino)carbonyl]valine typically involves the reaction of adamantanecarboxylic acid with valine in the presence of a coupling agent. One common method is to use carbodiimide-mediated coupling, where the adamantanecarboxylic acid is activated by a carbodiimide reagent such as dicyclohexylcarbodiimide (DCC) and then reacted with valine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-adamantylamino)carbonyl]valine can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the carbamoyl group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety may yield hydroxylated or carbonylated derivatives, while reduction of the carbamoyl group could produce amines or alcohols .
Scientific Research Applications
N-[(1-adamantylamino)carbonyl]valine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including antiviral and anticancer properties.
Industry: The stability and reactivity of adamantane derivatives make them useful in the production of high-performance materials and coatings
Mechanism of Action
The mechanism of action of N-[(1-adamantylamino)carbonyl]valine involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to cross cell membranes, while the valine residue may interact with enzymes or receptors. The carbamoyl group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-adamantylamino)carbonyl]glycine
- N-[(1-adamantylamino)carbonyl]alanine
- N-[(1-adamantylamino)carbonyl]leucine
Uniqueness
N-[(1-adamantylamino)carbonyl]valine is unique due to the presence of the valine residue, which imparts specific biological activity and reactivity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific research applications .
Properties
IUPAC Name |
2-(1-adamantylcarbamoylamino)-3-methylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-9(2)13(14(19)20)17-15(21)18-16-6-10-3-11(7-16)5-12(4-10)8-16/h9-13H,3-8H2,1-2H3,(H,19,20)(H2,17,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCGYECCGQHRIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)NC12CC3CC(C1)CC(C3)C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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